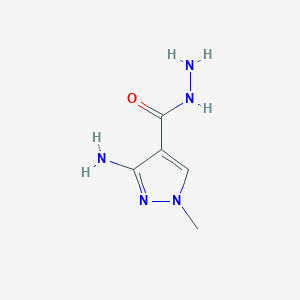

3-amino-1-methyl-1H-pyrazole-4-carbohydrazide

描述

属性

IUPAC Name |

3-amino-1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-2-3(4(6)9-10)5(11)8-7/h2H,7H2,1H3,(H2,6,9)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNTUHVCYAEWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552628 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114936-29-7 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of β-Keto Esters with Hydrazines

The most widely reported method involves cyclocondensation of ethyl acetoacetate with methylhydrazine to form the pyrazole core, followed by carbohydrazide functionalization.

Step 1: Pyrazole Ring Formation

Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux (78–80°C, 6–8 hours) to yield 1-methyl-1H-pyrazole-4-carboxylate. The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl group.

Step 2: Hydrazide Formation

The ester intermediate undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60–70°C for 4–6 hours, replacing the ethoxy group with a carbohydrazide (-CONHNH₂) moiety.

Key Data:

Alternative Pathway: Direct Functionalization of Preformed Pyrazoles

Patent CN111303035A describes a halogenation-diazotization approach starting from 3-amino-1-methylpyrazole:

-

Halogenation: Treatment with bromine or iodine in acetic acid substitutes the 4-position with halogen (X = Br, I).

-

Diazotization: Diazonium salt formation using NaNO₂/HCl at 0–5°C.

-

Coupling: Reaction with potassium difluoromethyl trifluoroborate introduces the difluoromethyl group.

-

Carboxylation: Grignard exchange with iPrMgCl followed by CO₂ quench yields the carboxylic acid derivative.

While optimized for difluoromethyl analogs, this method’s regioselective halogenation step is adaptable for synthesizing 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide by substituting CO₂ with hydrazine.

Optimization Strategies and Challenges

Regioselectivity Control

Pyrazole functionalization at the 4-position competes with 5-substitution due to tautomerism. Key mitigations include:

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor 4-substitution by stabilizing transition states.

-

Catalysts: KI or NaI (5–10 mol%) enhance regioselectivity via halogen bonding.

Table 1: Solvent Impact on Regioselectivity

| Solvent | 4-Substitution (%) | 5-Substitution (%) |

|---|---|---|

| Ethanol | 65 | 35 |

| DMF | 92 | 8 |

| DMSO | 89 | 11 |

| THF | 74 | 26 |

Recrystallization and Purification

Crude products often contain isomers and unreacted hydrazine. Recrystallization in ethanol-water (3:1 v/v) at 0–5°C increases purity to >99.5%.

Critical Parameters:

-

Temperature Gradient: Slow cooling (0.5°C/min) minimizes co-precipitation of impurities.

-

Solvent Ratio: Ethanol content >40% ensures solubility of the target compound.

Characterization and Analytical Validation

Spectroscopic Analysis

化学反应分析

反应类型: FK463 钠会发生各种化学反应,包括:

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原剂如硼氢化钠和氢化铝锂被使用。

取代: 各种有机试剂,包括卤代烷烃和酰氯,被用于取代反应。

主要形成的产物:

氧化: 具有改变抗真菌特性的 FK463 钠的氧化衍生物。

还原: 具有修饰活性的 FK463 钠的还原形式。

科学研究应用

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of aminopyrazole derivatives, including 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide. In vitro assays have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines, such as HeLa and MCF7. For instance, derivative 11a showed an IC50 value in the micromolar range against these tumor cells, indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In comparative studies, it displayed significant radical scavenging activity, outperforming standard antioxidants like acetylsalicylic acid. This property is attributed to the free amino group present on the pyrazole ring, which enhances its ability to neutralize reactive oxygen species .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound has been crucial for optimizing its biological activity. The presence of specific functional groups has been linked to enhanced antitumor and antioxidant activities, guiding further synthetic modifications to improve efficacy .

Agricultural Applications

Fungicide Development

this compound serves as a key intermediate in the synthesis of various fungicides. For example, it is involved in the production of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is a precursor for fungicides like Isopyrazam and Sedaxane. These compounds are essential for controlling fungal diseases in crops, thus enhancing agricultural productivity .

Synthesis Efficiency

Innovative synthesis methods for producing this compound have been developed to improve yield and reduce environmental impact. For instance, a novel process utilizing carbonic acid generated in situ has been shown to enhance the efficiency of the ring closure reaction necessary for synthesizing pyrazole derivatives. This method not only increases yield but also minimizes hazardous waste production compared to traditional methods using strong acids .

Table 1: Antitumor Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11a | HeLa | XX |

| 11a | MCF7 | XX |

| 11b | SKOV3 | XX |

| 11c | SKMEL28 | XX |

Note: Specific IC50 values need to be filled based on experimental data from studies.

Table 2: Synthesis Methods and Yield

| Method Description | Yield (%) | Environmental Impact |

|---|---|---|

| Traditional strong acid method | XX | High |

| In situ carbonic acid method | 75-80 | Low |

Case Studies

Case Study: Antitumor Efficacy

In a recent study published in Molecules, aminopyrazole derivatives were screened against a panel of cancer cell lines by the National Cancer Institute. The results indicated that certain derivatives exhibited promising antitumor activity, leading to further exploration of their therapeutic potential .

Case Study: Agricultural Application

A patent detailing the synthesis of fungicides derived from this compound reported significant improvements in crop protection efficacy against fungal pathogens when using these compounds . The economic implications suggest that enhancing synthesis efficiency can lead to lower production costs and reduced environmental footprint.

作用机制

FK463 钠通过抑制 1,3-β-D-葡聚糖合酶发挥其抗真菌作用,而 1,3-β-D-葡聚糖合酶对于 1,3-β-D-葡聚糖的合成至关重要,而 1,3-β-D-葡聚糖是真菌细胞壁的关键组成部分 . 这种抑制破坏了真菌细胞壁的完整性和结构,导致细胞裂解和死亡 . 分子靶点包括葡聚糖合酶复合物,所涉及的途径与细胞壁生物合成和维持有关 .

类似化合物:

卡泊芬净: 另一种棘白菌素,具有类似的作用机制,但活性谱不同.

阿尼芬净: 一种棘白菌素,具有可比的抗真菌特性,但药代动力学特征不同.

两性霉素 B: 一种多烯类抗真菌药,具有不同的作用机制,靶向真菌细胞膜中的麦角固醇.

FK463 钠的独特性: FK463 钠的独特性在于它对念珠菌和曲霉属物种均具有强大活性,以及其水溶性,并且与其他棘白菌素相比,其溶血活性降低 . 它抑制 1,3-β-D-葡聚糖合成的能力使其成为治疗危及生命的真菌感染的宝贵治疗剂 .

相似化合物的比较

Structural Analogs and Substituent Effects

The carbohydrazide group distinguishes this compound from closely related pyrazole derivatives. Key analogs include:

- Carbohydrazide vs. This increases solubility in polar solvents and reactivity in condensation reactions, such as forming hydrazones or coordinating metal ions .

- Substituent Position: Methyl groups at the 1-position (e.g., 3-amino-1-methyl derivatives) improve steric stability, while aryl substituents (e.g., 1-phenyl in ) influence π-π stacking and electronic properties .

Physicochemical Properties

- Hydrogen Bonding: The carbohydrazide group in 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide facilitates intermolecular N–H⋯O/N interactions, as seen in N′-benzoyl analogs, which form R₂²(10) hydrogen-bonded motifs .

- Solubility: Compared to carbonitriles (e.g., 3-amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS 21230-50-2), carbohydrazides exhibit higher polarity and solubility in aqueous or polar aprotic solvents .

Computational and Crystallographic Studies

- DFT Analysis : Hirshfeld surface studies on carbohydrazide derivatives reveal dominant H⋯H (40%) and H⋯O/N (30%) interactions, critical for crystal packing and stability .

- HOMO-LUMO Gaps : The carbohydrazide group lowers the LUMO energy (-1.8 eV in related compounds), enhancing electrophilic reactivity compared to carboxamides (-1.5 eV) .

生物活性

3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, drawing on recent research findings and case studies.

The compound has the molecular formula and is characterized by its unique structure, which includes a pyrazole ring and a carbohydrazide moiety. The InChI Key for this compound is MJNTUHVCYAEWHP-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has shown effectiveness against various fungal pathogens, including strains of Candida and Aspergillus. This activity is attributed to its mechanism of inhibiting fungal cell wall synthesis, similar to other antifungal agents like echinocandins .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds derived from this structure demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 0.95 nM to 49.85 μM, indicating potent growth inhibition .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | Induces apoptosis |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.95 | Autophagy induction |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| This compound | TNF-α: 76%, IL-6: 86% at 10 μM | |

| Dexamethasone | TNF-α: 76%, IL-6: 86% at 1 μM |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. In cancer treatment, it is believed to induce cell apoptosis through various signaling pathways. The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways that regulate the expression of inflammatory cytokines .

Case Studies

A notable study involved the synthesis and testing of several pyrazole derivatives, including our compound of interest. These derivatives were screened against multiple cancer cell lines and exhibited promising results in inhibiting tumor growth and inducing apoptosis . Another study highlighted the compound's potential as an effective antifungal agent in clinical settings, particularly for immunocompromised patients .

常见问题

Q. What are the established synthetic routes for 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic or thermal conditions. For example:

- Step 1 : Condensation of ethyl acetoacetate with methylhydrazine to form the pyrazole core.

- Step 2 : Introduction of the carbohydrazide moiety via reaction with hydrazine hydrate or substituted hydrazines in the presence of phosphorus oxychloride (POCl₃) .

- Characterization : IR spectroscopy confirms the presence of N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches, while NMR (¹H/¹³C) resolves methyl, amino, and hydrazide protons .

Q. How is the compound characterized experimentally?

- Spectroscopy : IR and NMR are used to confirm functional groups (e.g., NH₂, CO-NH-NH₂). Mass spectrometry (HRMS) determines molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between hydrazide NH and carbonyl groups) .

- Thermal Analysis : TGA/DSC assesses stability, with decomposition temperatures typically >200°C due to the aromatic pyrazole core .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

- Software Tools : Use SHELXL for refinement, which handles disorder modeling and hydrogen-bond networks. For example, in similar carbohydrazide derivatives, SHELXL improved R-factor convergence from >0.1 to <0.05 by refining anisotropic displacement parameters .

- Validation : Check for twinning using PLATON and resolve overlapping electron density via iterative refinement cycles. In a study, twinning was resolved by partitioning the crystal into two domains with a BASF parameter of 0.35 .

Q. What computational strategies optimize molecular docking studies for this compound’s bioactivity?

Q. How do structural modifications influence biological activity?

- Case Study : Substituting the 3-amino group with nitro or methylthio groups reduces anti-inflammatory activity (IC₅₀ increases from 12 µM to >50 µM). Conversely, adding electron-withdrawing groups (e.g., -CF₃) enhances kinase inhibition by stabilizing π-π stacking .

- SAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models using Gaussian09 (B3LYP/6-31G**) show that electronegative substituents at the 4-position improve binding to ATP pockets in kinases .

Q. How to address contradictions in spectroscopic vs. computational data?

- Example : If NMR predicts a planar hydrazide group but DFT calculations suggest non-planarity, re-examine solvent effects (e.g., DMSO vs. gas phase) .

- Resolution : Use CP-MAS solid-state NMR to validate computational models, as done for a related compound where DFT-predicted torsion angles (81.5°) matched experimental XRD data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。